

# Oditrasertib's Clinical Trial Setbacks in MS and ALS: A Comparative Analysis

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The investigational RIPK1 inhibitor, **oditrasertib** (also known as SAR443820 or DNL788), has faced significant hurdles in mid-stage clinical development for both multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). Developed in collaboration by Sanofi and Denali Therapeutics, the brain-penetrant small molecule failed to meet its primary endpoints in Phase 2 trials for both neurodegenerative diseases, leading to the discontinuation of its development for these indications.[1][2][3][4] This report provides a comparative analysis of **oditrasertib**'s performance against other therapeutic alternatives, supported by available experimental data and detailed methodologies.

### Failure to Meet Primary Endpoints in Clinical Trials

**Oditrasertib**'s clinical trial failures in both MS and ALS stemmed from its inability to demonstrate a significant therapeutic effect compared to placebo.

In the Phase 2 K2 clinical trial (NCT05630547) for multiple sclerosis, **oditrasertib** did not achieve its primary endpoint of significantly reducing serum neurofilament light chain (NfL) levels, a key biomarker of neurodegeneration.[1][4][5] The trial also failed to meet its key secondary endpoints, which included measures of brain lesions, disability progression, and relapse rates.[1]

For amyotrophic lateral sclerosis, the Phase 2 HIMALAYA trial showed that **oditrasertib** failed to slow disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R), the study's primary endpoint.[2][3]



Due to these disappointing results, Sanofi and Denali have halted all active clinical trials of oditrasertib.[1][4]

### **Comparison with Alternative Therapies**

The following tables provide a comparative overview of **oditrasertib**'s clinical trial outcomes with those of other approved or late-stage investigational therapies for MS and ALS. It is important to note that specific quantitative data from the **oditrasertib** trials have not been publicly released; therefore, the comparison is based on the reported failure to meet endpoints.

Table 1: Comparison of Therapies for Multiple Sclerosis

Therapeutic Agent	Mechanism of Action	Primary Endpoint of a Key Clinical Trial	Quantitative Result on Primary Endpoint
Oditrasertib	RIPK1 Inhibitor	Change in serum Neurofilament Light Chain (NfL) levels	Failed to show a significant reduction compared to placebo[1][4][5]
Tolebrutinib	Bruton's Tyrosine Kinase (BTK) Inhibitor	6-month confirmed disability progression (CDP) in non-relapsing secondary progressive MS (nrSPMS)	31% relative reduction in the risk of 6-month CDP compared to placebo (P=.0026) in the HERCULES trial[6][7]
Ofatumumab	Anti-CD20 Monoclonal Antibody	Annualized Relapse Rate (ARR)	Reduced ARR by 50.5% (ASCLEPIOS I) and 58.5% (ASCLEPIOS II) compared to teriflunomide
Ozanimod	Sphingosine-1- Phosphate (S1P) Receptor Modulator	Annualized Relapse Rate (ARR)	Reduced ARR by 48% (SUNBEAM) and 38% (RADIANCE) compared to interferon β-1a



Table 2: Comparison of Therapies for Amyotrophic Lateral Sclerosis

Therapeutic Agent	Mechanism of Action	Primary Endpoint of a Key Clinical Trial	Quantitative Result on Primary Endpoint
Oditrasertib	RIPK1 Inhibitor	Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score	Failed to show a significant improvement compared to placebo[2][3]
Tofersen (for SOD1-ALS)	Antisense Oligonucleotide targeting SOD1 mRNA	Change from baseline to week 28 in ALSFRS-R score	Did not reach statistical significance in the VALOR study (difference of 1.2 points; p = 0.97)[8][9]
Edaravone	Antioxidant	Change in ALSFRS-R score	Showed a 33% slower decline in ALSFRS-R score compared to placebo in a subset of patients
AMX0035 (Sodium Phenylbutyrate and Taurursodiol)	Combination of endoplasmic reticulum stress and mitochondrial dysfunction inhibitors	Rate of decline in ALSFRS-R score	Demonstrated a statistically significant mean treatment difference of 2.32 points (p = 0.034) in patients receiving AMX0035 compared to placebo[10]

# Experimental Protocols Measurement of Neurofilament Light Chain (NfL)

The primary endpoint in the **oditrasertib** MS trial was the change in serum NfL levels. This biomarker of neuronal damage is typically measured using a highly sensitive immunoassay,



such as an enzyme-linked immunosorbent assay (ELISA) or single-molecule array (Simoa) technology.

Protocol for Serum NfL Measurement by ELISA:

- Sample Collection and Preparation: Blood samples are collected from trial participants at specified time points. The blood is then processed to separate the serum, which is stored at -80°C until analysis.
- Assay Procedure:
  - A microplate pre-coated with a capture antibody specific for NfL is used.
  - Standards with known NfL concentrations and diluted patient serum samples are added to the wells.
  - The plate is incubated to allow the NfL in the samples to bind to the capture antibody.
  - After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
  - The plate is incubated again, followed by another wash step.
  - A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
  - The intensity of the color is measured using a microplate reader, and the concentration of NfL in the samples is determined by comparing their absorbance to the standard curve.

## Assessment of ALS Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated questionnaire used to assess the functional status of patients with ALS. It consists of 12 questions that evaluate fine motor skills, gross motor skills, bulbar function, and respiratory function.

Protocol for ALSFRS-R Administration:

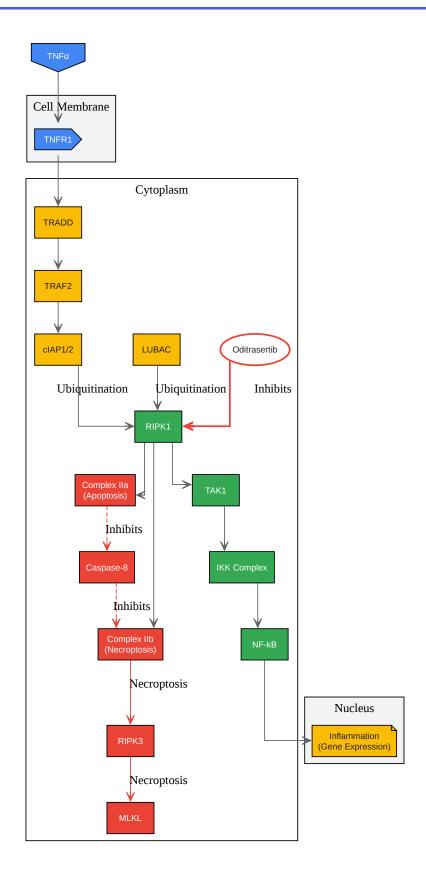


- Administration: The scale is administered by a trained clinical evaluator in a structured interview format.
- Scoring: Each of the 12 items is scored on a 5-point scale from 0 to 4, with 4 representing normal function and 0 representing no function.
- Total Score: The scores for each item are summed to produce a total score ranging from 0 to
   48. A higher score indicates a better functional status.
- Endpoint Calculation: In clinical trials, the primary endpoint is often the change in the ALSFRS-R total score from baseline over a specified period.

## Signaling Pathways and Experimental Workflows RIPK1 Signaling Pathway

**Oditrasertib** was designed to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis. The overactivation of RIPK1 is thought to contribute to the neuroinflammation and neuronal death observed in MS and ALS.





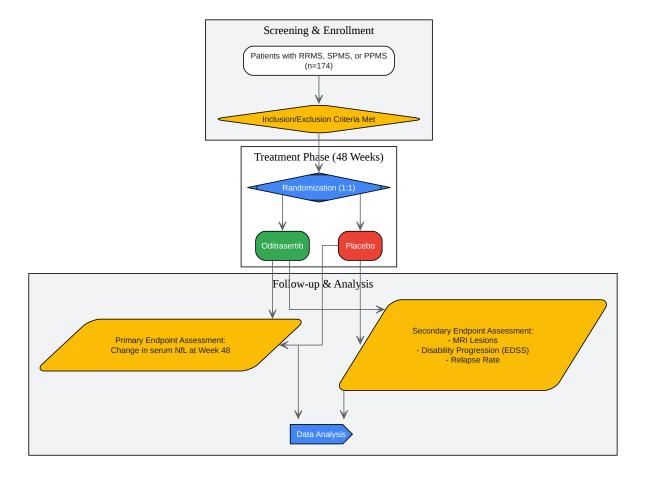
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Caption: RIPK1 Signaling Pathway and the Target of Oditrasertib.



### **Clinical Trial Workflow for Oditrasertib in MS**

The following diagram illustrates the general workflow of the Phase 2 K2 clinical trial for **oditrasertib** in patients with MS.





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Caption: Workflow of the **Oditrasertib** Phase 2 MS Clinical Trial.

#### Conclusion

The failure of **oditrasertib** in Phase 2 clinical trials for both MS and ALS underscores the significant challenges in developing effective treatments for neurodegenerative diseases. While the rationale for targeting RIPK1-mediated neuroinflammation remains compelling, the lack of efficacy of **oditrasertib** suggests that either the degree of target engagement was insufficient, the therapeutic window was not achieved, or that RIPK1 inhibition alone is not sufficient to halt the complex pathological processes in these diseases. Future research in this area will need to carefully consider these factors. The comparison with other therapeutic agents highlights the diverse mechanisms of action being explored and the varying degrees of success that have been achieved in these challenging therapeutic areas.

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